molecular formula C15H17NO2S B2944580 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 87874-89-3

2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2944580
CAS No.: 87874-89-3
M. Wt: 275.37
InChI Key: HPGBMXCKMLZQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes an aniline group, a sulfanyl group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of aniline derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . The reaction conditions often involve the use of a catalyst and a solvent-free environment to enhance the yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the aniline and sulfanyl groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in bacteria . This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-15(2)8-11(17)13(12(18)9-15)14(19)16-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWMXQKWKISRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.